2-Oxo-2H-chromene-3-carbohydrazide
Overview
Description
2-Oxo-2H-chromene-3-carbohydrazide is a chemical compound with the molecular formula C10H8N2O3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2H-chromene-3-carbohydrazide can be synthesized through the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction typically involves heating the mixture under reflux in absolute ethanol for a couple of hours. The precipitate formed is then filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine hydrate and chromene derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazones, heterocyclic compounds, and other functionalized derivatives .
Scientific Research Applications
2-Oxo-2H-chromene-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2H-chromene-3-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, as an HIV-1 integrase inhibitor, it interferes with the integration of viral DNA into the host genome, thereby inhibiting viral replication . The compound’s biological activities are attributed to its ability to form stable complexes with metal ions and its interaction with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of 2-Oxo-2H-chromene-3-carbohydrazide.
Hydrazones: Derivatives formed from the reaction of hydrazides with aldehydes or ketones.
Coumarins: A class of compounds to which this compound belongs, known for their diverse pharmacological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as an HIV-1 integrase inhibitor further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-oxochromene-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-12-9(13)7-5-6-3-1-2-4-8(6)15-10(7)14/h1-5H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBJAPNIFNGQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232559 | |
Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-91-9 | |
Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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